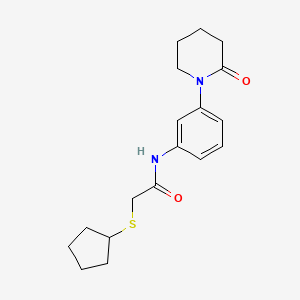

2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c21-17(13-23-16-8-1-2-9-16)19-14-6-5-7-15(12-14)20-11-4-3-10-18(20)22/h5-7,12,16H,1-4,8-11,13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMDAESHPOIWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require stringent control of reaction parameters such as temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

Medicine: It is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, synthetic, and spectroscopic aspects of acetamide derivatives from the provided evidence, highlighting similarities and differences with the target compound.

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations:

- α-Carbon Substituents : The target compound’s cyclopentylthio group contrasts with bromo (), phthalimido (), and dichlorophenyl () substituents. The thioether in the target may enhance lipophilicity compared to halogenated or aromatic groups.

- Amide Nitrogen Substituents : The target’s 3-(2-oxopiperidin-1-yl)phenyl group introduces a heterocyclic moiety distinct from thiophene () or thiazole (). This could modulate binding affinity in biological systems or thermal stability in polymers.

- Synthesis : describes one-step synthesis of acetamides using acetyl halogenides and amines, suggesting the target compound might require similar methods but with tailored reagents for its unique substituents .

- Spectroscopy : The compounds in were characterized via ¹H/¹³C/¹⁵N NMR, IR, and MS . The target compound would likely require analogous techniques, with distinct signals for the cyclopentylthio (δ ~2.5–3.5 ppm in ¹H NMR) and oxopiperidin (carbonyl peak ~170 ppm in ¹³C NMR) groups.

Biological Activity

The compound 2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide has garnered interest in recent years due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula: C17H22N2OS

- Molecular Weight: 306.44 g/mol

- IUPAC Name: this compound

- SMILES Notation: CC(=O)N(C1=CC=CC=C1C(=O)C2CCCN2C(=O)C)SC3CCCCC3

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may influence the following:

- Antimicrobial Activity: Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thioether group is believed to enhance the compound's ability to disrupt microbial cell membranes, leading to cell death.

- Cytotoxicity: In vitro studies have reported cytotoxic effects against several cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways and caspase activation.

- Neuroprotective Effects: Some derivatives of similar compounds have demonstrated neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies and Experimental Findings

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study 1: Antimicrobial Efficacy

- A comparative analysis was conducted on various derivatives against standard microbial strains.

- Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to or lower than that of established antibiotics.

| Compound | MIC (µg/mL) |

|---|---|

| Test Compound | 32 |

| Ciprofloxacin | 64 |

| Amoxicillin | 128 |

- Study 2: Cytotoxicity Assessment

- The cytotoxic effects were assessed using MTT assays on different cancer cell lines.

- The compound showed IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Q & A

Q. What are the optimal synthetic routes for 2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the incorporation of the cyclopentylthio group via nucleophilic substitution of a halogenated precursor (e.g., bromoacetamide derivatives). Subsequent coupling with 3-(2-oxopiperidin-1-yl)aniline under amide-forming conditions (e.g., carbodiimide coupling agents) is critical. Reaction conditions such as solvent polarity (e.g., dichloromethane or DMF), temperature (often 0–25°C), and catalyst selection (e.g., DMAP) must be optimized to maximize yield and purity .

Q. Which analytical techniques are recommended to confirm the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. Purity can be assessed via reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) using silica gel plates. Elemental analysis further validates stoichiometric consistency .

Q. What are the common biological targets for structurally similar thioacetamide derivatives?

Analogous compounds interact with enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs) due to their sulfur-containing moieties and aromatic/heterocyclic groups. For example, 2-oxopiperidinyl derivatives have shown affinity for neurotransmitter-modulating targets .

Q. What key intermediates are critical in the synthesis of this compound?

Key intermediates include cyclopentylthiol (for thioether formation) and 3-(2-oxopiperidin-1-yl)aniline (for the acetamide coupling step). The latter can be synthesized via reductive amination of 2-piperidone with 3-nitroaniline followed by nitro-group reduction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Systematic substitution of functional groups (e.g., replacing cyclopentylthio with other thioethers or modifying the 2-oxopiperidinyl moiety) is essential. Pair this with in vitro assays (e.g., enzyme inhibition, cell viability) and in silico modeling (e.g., molecular docking) to map critical pharmacophores. Dose-response curves and selectivity profiling against related targets are also necessary .

Q. How should researchers address contradictions in biological activity data across studies?

Replicate experiments under standardized conditions (e.g., identical cell lines, assay protocols). Investigate potential sources of variability, such as batch-to-batch compound purity or differences in assay endpoints (e.g., IC vs. EC). Meta-analyses of published data can identify trends obscured by outliers .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) can identify binding poses in target active sites. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area predict activity across analogs .

Q. What strategies improve solubility and bioavailability of this hydrophobic compound?

Prodrug approaches (e.g., phosphate esters for the acetamide group), salt formation (e.g., hydrochloride salts), or formulation with surfactants (e.g., polysorbate 80) enhance aqueous solubility. Pharmacokinetic studies in rodent models can validate bioavailability improvements .

Q. What challenges arise when scaling up the synthesis, and how can they be mitigated?

Exothermic reactions (e.g., thioether formation) require controlled temperature gradients and reactor design (e.g., jacketed vessels). Purification of intermediates via column chromatography may be replaced with recrystallization or continuous flow systems for scalability. Process analytical technology (PAT) ensures consistency in large batches .

Q. How can target engagement be validated in cellular models?

Use cellular thermal shift assays (CETSA) to confirm compound binding to the intended target. Genetic knockdown (e.g., siRNA) of the target protein should abolish the compound’s biological effect. Radiolabeled analogs (e.g., C-acetamide) enable direct tracking of cellular uptake and distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.